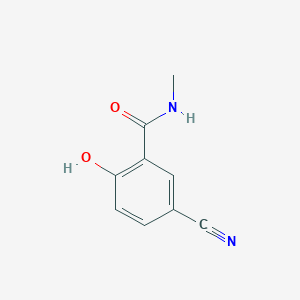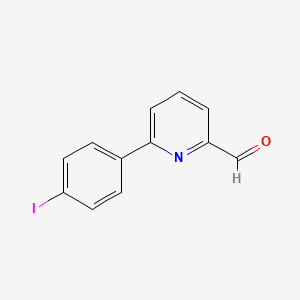
6-(4-Iodophenyl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Iodophenyl)pyridine-2-carbaldehyde is an organic compound with the molecular formula C12H8INO and a molecular weight of 309.10 g/mol . It is characterized by the presence of an iodophenyl group attached to a pyridine ring, which is further substituted with a carbaldehyde group at the 2-position
Preparation Methods
The synthesis of 6-(4-Iodophenyl)pyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, with the reaction being carried out at elevated temperatures .
Chemical Reactions Analysis
6-(4-Iodophenyl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The carbaldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The carbaldehyde group can be reduced to form the corresponding alcohol.
Common reagents used in these reactions include palladium catalysts for substitution reactions, oxidizing agents such as potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions .
Scientific Research Applications
6-(4-Iodophenyl)pyridine-2-carbaldehyde has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-(4-Iodophenyl)pyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. In the context of its use in chemical reactions, the compound acts as a substrate that undergoes various transformations catalyzed by transition metals such as palladium . The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
Comparison with Similar Compounds
6-(4-Iodophenyl)pyridine-2-carbaldehyde can be compared with other similar compounds, such as:
6-(4-Bromophenyl)pyridine-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
6-(4-Chlorophenyl)pyridine-2-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
6-(4-Fluorophenyl)pyridine-2-carbaldehyde: Similar structure but with a fluorine atom instead of iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which can influence its reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C12H8INO |
|---|---|
Molecular Weight |
309.10 g/mol |
IUPAC Name |
6-(4-iodophenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H8INO/c13-10-6-4-9(5-7-10)12-3-1-2-11(8-15)14-12/h1-8H |
InChI Key |
XJMAGGFELWGRED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


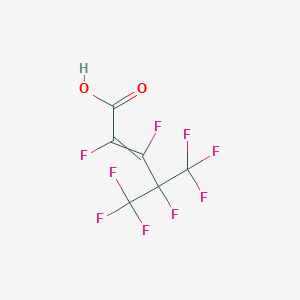
![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)
![(1R,2S)-2-[4-[(3R,3aS,6R,6aS)-6-[4-[(1R,2S)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14854304.png)

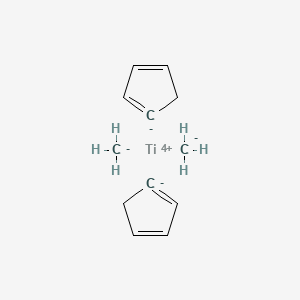
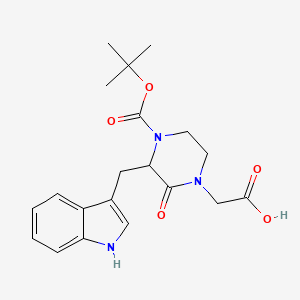
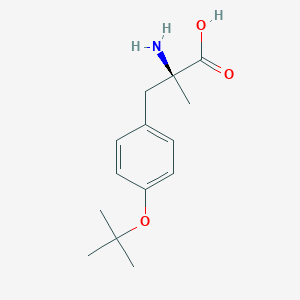
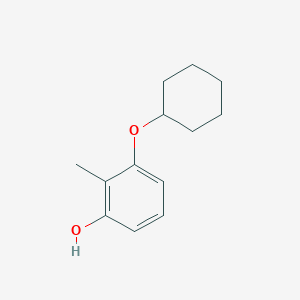
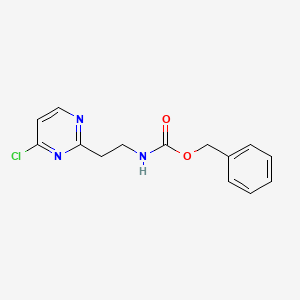
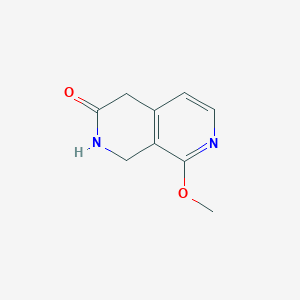

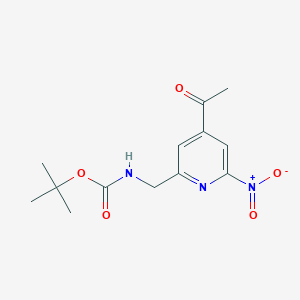
![(4S)-2-[1,3-bis(4-tert-butylphenyl)-2-[(4S)-4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4-cyclohexyl-4,5-dihydro-1,3-oxazole](/img/structure/B14854373.png)
